molecular formula C22H21ClF3N3 B10821572 (E)-N1-(6-Chloro-2-(4-(trifluoromethyl)styryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine

(E)-N1-(6-Chloro-2-(4-(trifluoromethyl)styryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No. B10821572
M. Wt: 419.9 g/mol
InChI Key: AOIUKRJIEYZLAU-WEVVVXLNSA-N
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Chemical Reactions Analysis

Compound 24 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically quinoline derivatives with modified functional groups.

Comparison with Similar Compounds

Compound 24 is unique among similar compounds due to its specific chemical structure and potent antimalarial activity. Similar compounds include other 6-Chloro-2-arylvinylquinolines and related quinoline derivatives . These compounds share structural similarities but may differ in their biological activity and potency. Compound 24 stands out due to its high efficacy and potential for further development as an antimalarial agent .

properties

Molecular Formula

C22H21ClF3N3

Molecular Weight

419.9 g/mol

IUPAC Name

N-[6-chloro-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C22H21ClF3N3/c1-29(2)12-11-27-21-14-18(28-20-10-8-17(23)13-19(20)21)9-5-15-3-6-16(7-4-15)22(24,25)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,28)/b9-5+

InChI Key

AOIUKRJIEYZLAU-WEVVVXLNSA-N

Isomeric SMILES

CN(C)CCNC1=C2C=C(C=CC2=NC(=C1)/C=C/C3=CC=C(C=C3)C(F)(F)F)Cl

Canonical SMILES

CN(C)CCNC1=C2C=C(C=CC2=NC(=C1)C=CC3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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